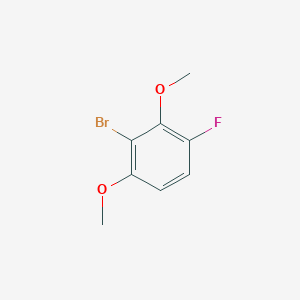

2-Bromo-4-fluoro-1,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFO2 |

|---|---|

Molecular Weight |

235.05 g/mol |

IUPAC Name |

3-bromo-1-fluoro-2,4-dimethoxybenzene |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |

InChI Key |

OQQIDHUGGWWETL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)OC)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Bromo 4 Fluoro 1,3 Dimethoxybenzene

Substitution Reactions at the Bromine Center

The carbon-bromine bond is the most probable site of initial reactivity for 2-Bromo-4-fluoro-1,3-dimethoxybenzene in many common synthetic transformations due to its lower bond dissociation energy compared to the carbon-fluorine bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl bromides are versatile substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. The electron-rich nature of the benzene (B151609) ring, due to the two methoxy (B1213986) groups, is expected to influence the rate of oxidative addition to the palladium(0) catalyst, a key step in these reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This is a powerful method for forming biaryl compounds.

Heck Reaction: The Heck reaction would see the coupling of the aryl bromide with an alkene. organic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. The substitution pattern of the resulting alkene is influenced by the steric and electronic properties of the reactants.

Sonogashira Coupling: In a Sonogashira coupling, this compound would be reacted with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of a substituted alkyne. organic-chemistry.orgscirp.orgscirp.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Disubstituted Alkyne |

Nucleophilic Substitution of Bromine with Various Nucleophiles

Direct nucleophilic aromatic substitution of the bromine atom is generally difficult under standard conditions unless the aromatic ring is activated by strong electron-withdrawing groups. Given the presence of two electron-donating methoxy groups in this compound, this pathway is considered unlikely. However, under forcing conditions or with specific catalysts (e.g., copper-catalyzed Ullmann condensation), substitution with nucleophiles like amines, alcohols, or thiols might be achievable.

Magnesium Insertion and Grignard Reagent Formation

The reaction of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent, (4-fluoro-2,6-dimethoxyphenyl)magnesium bromide. wisc.edu This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. The C-Br bond is significantly more reactive than the C-F bond in this context, allowing for selective Grignard reagent formation. nih.gov

The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, such as:

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Carbon Dioxide: to yield a carboxylic acid after acidic workup. youtube.com

Esters: to produce tertiary alcohols.

The formation of the Grignard reagent must be conducted under strictly anhydrous conditions, as it readily reacts with water. wisc.edu

Reactivity of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom generally unreactive towards substitution. However, under specific conditions, its displacement can be achieved.

Selective Nucleophilic Aromatic Substitution of Fluorine

Nucleophilic aromatic substitution (SNAr) of fluorine is typically favored over other halogens when the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.comstackexchange.com The rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine helps to stabilize this intermediate. masterorganicchemistry.com

In the case of this compound, the presence of two electron-donating methoxy groups enriches the aromatic ring with electron density, which disfavors the SNAr mechanism. Therefore, selective nucleophilic substitution of the fluorine atom is expected to be very challenging and would likely require harsh reaction conditions or the presence of a strong electron-withdrawing group elsewhere on the ring. nih.gov

Activation Strategies for Fluorine Displacement

Transition Metal Catalysis: Certain transition metal complexes can activate C-F bonds through oxidative addition, allowing for their subsequent functionalization.

Photoredox Catalysis: This approach can be used to generate radical ions from fluoroarenes, which can then undergo nucleophilic substitution.

Directed Metalation: The use of a directing group can facilitate ortho-metalation near the fluorine atom, which can then be functionalized.

These advanced methods could potentially be applied to achieve the selective transformation of the fluorine atom in this compound.

Reactions Involving Methoxy Groups

The methoxy groups are significant sites of reactivity, primarily through cleavage of the methyl-oxygen bond, and they play a crucial role in directing the position of incoming electrophiles.

Demethylation Reactions

The cleavage of the aryl methyl ether linkage, known as demethylation, is a common transformation for dimethoxybenzene derivatives. This reaction converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH), yielding the corresponding phenol. While specific studies on this compound are not prevalent, the demethylation of similarly structured compounds proceeds via nucleophilic attack on the methyl group.

Common reagents for this purpose include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). Thiolates, such as sodium ethanethiolate (NaSEt), are also effective under specific conditions, offering a high degree of chemo- and regioselectivity in polysubstituted systems. Given the electronic environment of the target molecule, selective demethylation of one methoxy group over the other could potentially be achieved by carefully controlling reaction conditions. For instance, the methoxy group at the C1 position, being flanked by two other substituents (bromo and methoxy), might exhibit different reactivity compared to the C3 methoxy group due to steric hindrance.

Table 1: Predicted Demethylation Reactions and Conditions This table is based on typical reactions for related aryl methyl ethers, as direct experimental data for this compound is limited.

| Reagent | Typical Conditions | Expected Product(s) |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78°C to room temp. | 2-Bromo-4-fluoro-1,3-dihydroxybenzene |

| Hydrogen bromide (HBr) | Acetic acid, reflux | 2-Bromo-4-fluoro-1,3-dihydroxybenzene |

| Sodium ethanethiolate (NaSEt) | DMF, reflux | Mono- or di-demethylated products |

Role of Methoxy Groups in Directing Further Aromatic Substitutions

In electrophilic aromatic substitution (EAS), the two methoxy groups are the most powerful activating groups on the ring and therefore dominate in directing the position of an incoming electrophile. masterorganicchemistry.com Both methoxy groups are ortho-, para-directors. Their combined influence, along with the weaker ortho-, para-directing effects of the halogens, determines the regiochemical outcome of substitution reactions.

Let's analyze the available positions on the ring (C2, C5, and C6):

Position C5: This position is para to the C1-methoxy group and ortho to the C3-methoxy group. It is also meta to the bromo and fluoro substituents. Both methoxy groups strongly activate this position.

Position C6: This position is ortho to the C1-methoxy group and meta to the C3-methoxy group. It is also ortho to the fluorine atom. The C1-methoxy group strongly activates this position.

Position C2: This position is between the two methoxy groups and is highly sterically hindered. Attack at this position is generally disfavored. masterorganicchemistry.com

Considering these factors, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack. The directing effects of the substituents reinforce each other towards this position. Therefore, electrophilic substitution is strongly predicted to occur at the C5 position. libretexts.org

Electrophilic Aromatic Substitution Reactions

The high electron density conferred by the two methoxy groups makes the benzene ring highly susceptible to electrophilic attack, facilitating reactions like nitration, sulfonation, and Friedel-Crafts reactions.

Nitration and Sulfonation Studies

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺). byjus.com For highly activated rings like 1,3-dimethoxybenzene (B93181) derivatives, milder conditions are often necessary to prevent over-reaction or oxidative side reactions. mdma.chstmarys-ca.edu Based on the directing effects discussed previously, the nitration of this compound is expected to yield 2-bromo-4-fluoro-1,3-dimethoxy-5-nitrobenzene .

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org This reaction is generally reversible. The expected major product from the sulfonation of this compound would be 2-bromo-4-fluoro-1,3-dimethoxy-5-benzenesulfonic acid .

Table 2: Predicted Electrophilic Aromatic Substitution Reactions This table outlines the expected outcomes based on established principles of EAS on activated aromatic systems.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-fluoro-1,3-dimethoxy-5-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 2-Bromo-4-fluoro-1,3-dimethoxy-5-benzenesulfonic acid |

Friedel-Crafts Acylation/Alkylation

The Friedel-Crafts reactions are fundamental methods for forming carbon-carbon bonds with an aromatic ring. wikipedia.org

Friedel-Crafts Acylation introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov This reaction is highly effective on activated rings and, unlike alkylation, the product is a deactivated ketone, which prevents polyacylation. The acylation of this compound would be expected to occur at the C5 position.

Friedel-Crafts Alkylation attaches an alkyl group to the ring from an alkyl halide, alkene, or alcohol, also using a Lewis acid catalyst. libretexts.org A significant drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org Furthermore, carbocation rearrangements can lead to a mixture of products. For an electron-rich substrate like this compound, these reactions are expected to proceed readily, again with substitution at the C5 position.

Oxidation and Reduction Pathways

Oxidation: The electron-rich dimethoxybenzene system is sensitive to oxidation. Strong oxidizing agents can lead to the cleavage of the aromatic ring or the formation of quinone-like structures. For instance, the anodic oxidation of some 1,4-dimethoxybenzene (B90301) derivatives has been shown to yield corresponding 1,4-quinone derivatives. nih.govacs.org Under specific conditions, oxidation could potentially transform this compound into a benzoquinone, although the substitution pattern complicates the prediction of the exact structure.

Reduction: The primary pathway for reduction would likely involve the removal of the halogen substituents, a process known as hydrodehalogenation. Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), is a common method for reductive dehalogenation. wikipedia.org The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making selective debromination highly feasible under controlled conditions. organic-chemistry.orgresearchgate.net This would transform this compound into 4-fluoro-1,3-dimethoxybenzene. Reduction of the fluorine atom would require much harsher conditions. The aromatic ring itself is generally resistant to reduction except under forcing conditions, such as Birch reduction, which would likely also affect the methoxy groups.

Table 3: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagents & Conditions | Predicted Major Product |

| Oxidation | e.g., (NH₄)₂[Ce(NO₃)₆] | Complex mixture, potentially quinone derivatives |

| Reductive Debromination | H₂, Pd/C, base | 4-Fluoro-1,3-dimethoxybenzene |

Reduction of Halogens

The selective removal of halogen atoms from this compound is a significant transformation, offering a route to tailored synthetic intermediates. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for controlled dehalogenation. The C-Br bond is weaker and more susceptible to cleavage than the robust C-F bond, making selective debromination the more facile process.

Common methods for the reduction of aryl halides can be employed, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the aryl halide to the palladium catalyst, followed by hydrogenolysis.

Illustrative Reaction Conditions for Selective Debromination:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Potential Product |

|---|---|---|---|---|---|

| 5% Pd/C | H₂ gas | Ethanol | 25-50 | 1-5 | 4-Fluoro-1,3-dimethoxybenzene |

This data is illustrative and based on typical conditions for selective aryl debromination in the presence of fluorine.

Complete reduction of both halogens is more challenging and would require more forcing conditions, which could also lead to the reduction of the aromatic ring.

Oxidation of Aromatic Ring System

The oxidation of the electron-rich 1,3-dimethoxybenzene core, while also bearing deactivating halogen substituents, presents a complex challenge. The methoxy groups render the ring susceptible to oxidative degradation, while the halogens offer some degree of stabilization. The outcome of oxidation reactions is highly dependent on the nature of the oxidizing agent.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, are likely to cause ring cleavage and degradation of the molecule. Milder and more selective oxidizing agents might allow for the introduction of hydroxyl groups or the formation of quinone-like structures, although the presence of two methoxy groups makes the ring prone to over-oxidation.

Electrophilic aromatic substitution reactions that introduce oxygen-containing functionalities are a plausible alternative to direct oxidation of the ring. However, the substitution pattern of this compound leaves only one available position for substitution (C6), which is sterically hindered.

Due to the high reactivity of the dimethoxybenzene system towards oxidation, controlled and selective transformation of the aromatic ring is a significant synthetic challenge. Research in this area is focused on the development of mild and selective oxidation protocols.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Catalytic Debromination: The catalytic cycle for the hydrogenolysis of the C-Br bond using a palladium catalyst is generally accepted to proceed through the following steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a palladium(II) intermediate.

Hydrogenolysis/Reductive Elimination: This palladium(II) species then reacts with a hydrogen source. In the case of H₂ gas, a dihydrido-palladium complex can be formed, which then undergoes reductive elimination to yield the debrominated product (4-Fluoro-1,3-dimethoxybenzene), a proton, a bromide ion, and regenerates the palladium(0) catalyst. When using transfer hydrogenation reagents like ammonium (B1175870) formate, the mechanism involves the transfer of a hydride to the palladium center, followed by reductive elimination.

The selectivity for C-Br over C-F bond cleavage is attributed to the lower bond dissociation energy of the C-Br bond and the greater ease of oxidative addition of palladium into the C-Br bond.

Mechanisms of Aromatic Ring Oxidation: The mechanisms of aromatic ring oxidation are diverse and depend on the oxidant.

With Strong Oxidants (e.g., KMnO₄): The reaction likely proceeds via an initial electrophilic attack of the permanganate ion on the electron-rich aromatic ring, leading to the formation of a cyclic manganate (B1198562) ester. Subsequent cleavage of this intermediate and further oxidation ultimately results in ring opening and the formation of carboxylic acids.

Electrophilic Hydroxylation: In hypothetical selective hydroxylations, an electrophilic oxygen source would attack the aromatic ring, preferentially at the electron-rich and sterically accessible positions, to form a resonance-stabilized carbocation intermediate (a sigma complex). Loss of a proton would then yield the hydroxylated product. However, for this compound, the only available position is sterically encumbered.

Further mechanistic studies, including computational modeling and isotopic labeling experiments, would be invaluable in providing a more detailed understanding of the reactivity of this specific molecule and in guiding the development of new synthetic methodologies.

The Synthetic Utility of this compound: An Overview

Despite extensive research, public domain literature and scientific databases currently lack specific information regarding the applications of the chemical compound this compound as a versatile synthetic building block. Therefore, a detailed article on its specific roles in fine chemical synthesis, agrochemical development, and material science cannot be constructed at this time.

While the unique substitution pattern of this compound—featuring bromine, fluorine, and two methoxy groups on a benzene ring—suggests potential for diverse chemical transformations, there is no available research to substantiate its use in the synthesis of advanced organic intermediates, scaffold diversification, or as a precursor for agrochemicals such as herbicides, insecticides, and fungicides. Similarly, its utility in material science and polymer chemistry remains undocumented in accessible scientific literature.

Chemical compounds with similar structural motifs, such as various bromo-fluoro-anisole or dimethoxybenzene derivatives, are known to be valuable precursors in organic synthesis. These related molecules can undergo a variety of reactions, including cross-coupling reactions, nucleophilic aromatic substitution, and metallation, to generate more complex molecular architectures. However, it is crucial to note that the specific reactivity and potential applications of a molecule are highly dependent on the precise arrangement of its functional groups. Without specific studies on this compound, any discussion of its synthetic applications would be speculative and fall outside the scope of scientifically verified information.

Further research and publication in peer-reviewed journals are necessary to elucidate the chemical properties and potential applications of this compound. Until such data becomes available, its role as a versatile synthetic building block remains unexplored.

Application As a Versatile Synthetic Building Block

Utility in Material Science and Polymer Chemistry

Precursors for Monomer Synthesis

The synthesis of polymers with tailored properties often relies on the design of specific monomer units. Halogenated aromatic compounds can serve as precursors to monomers that, upon polymerization, yield materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. While the structure of 2-Bromo-4-fluoro-1,3-dimethoxybenzene contains functionalities that could theoretically be elaborated into polymerizable groups, no studies have been found that describe its use as a precursor for monomer synthesis. Research in this area would be necessary to determine its viability for creating novel polymeric materials.

Integration into Functional Materials

Functional materials, which possess specific physical or chemical properties, are at the forefront of materials science. The incorporation of fluorine and bromine into organic materials can significantly impact their characteristics. For instance, fluorination can enhance thermal and oxidative stability, while bromination can be a handle for further functionalization or for imparting flame-retardant properties. There is, however, a lack of published research demonstrating the integration of this compound into functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers.

Contributions to Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of highly functionalized intermediates to construct complex molecular architectures. The presence of multiple reactive sites on this compound would, in principle, make it an attractive starting material for the synthesis of pharmaceutical scaffolds.

Construction of Bioactive Ring Systems

Bioactive heterocyclic compounds are a cornerstone of modern medicine. The development of novel routes to these ring systems is a continuous effort in medicinal chemistry. While substituted benzene (B151609) derivatives are common starting points for the construction of such systems, there are no specific examples in the scientific literature that utilize this compound for the synthesis of known or novel bioactive ring systems.

Synthesis of Complex Drug Scaffolds

The assembly of complex drug scaffolds often requires a convergent synthetic strategy, where key fragments are prepared and then coupled. The functionalities present in this compound could allow for its incorporation as a key fragment in the synthesis of intricate drug molecules. However, a comprehensive search of chemical databases and scientific journals has not revealed any instances where this compound has been employed in the synthesis of complex drug scaffolds.

While the chemical structure of this compound suggests a high potential for its application as a versatile synthetic building block in materials science and pharmaceutical chemistry, there is a conspicuous absence of research detailing its practical use in these areas. The lack of documented applications for this specific compound presents an opportunity for future research to explore its synthetic utility and potentially unlock new avenues for the development of novel materials and therapeutic agents.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromo-4-fluoro-1,3-dimethoxybenzene, a combination of 1H, 13C, and 19F NMR, augmented by two-dimensional (2D) techniques, would provide a comprehensive structural picture.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the aromatic protons, methoxy (B1213986) groups, and aromatic carbons. The chemical shifts are influenced by the electronic effects of the bromo, fluoro, and dimethoxy substituents. The methoxy groups are electron-donating, while the halogens are electron-withdrawing.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show two signals for the aromatic protons and two signals for the methoxy groups.

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the fluorine atom.

Methoxy Protons: The two methoxy groups are also in distinct environments and should each give rise to a singlet.

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | 6.8 - 7.1 | Doublet | 1H |

| H-6 | 6.6 - 6.9 | Doublet | 1H |

| 1-OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| 3-OCH₃ | 3.8 - 4.0 | Singlet | 3H |

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum is anticipated to display eight distinct signals, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OCH₃) | 150 - 155 |

| C-2 (C-Br) | 110 - 115 |

| C-3 (C-OCH₃) | 155 - 160 |

| C-4 (C-F) | 158 - 163 (doublet, ¹JCF) |

| C-5 | 115 - 120 |

| C-6 | 100 - 105 |

| 1-OCH₃ | 55 - 60 |

| 3-OCH₃ | 55 - 60 |

¹⁹F NMR is a highly sensitive technique for probing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal is expected to be a doublet of doublets due to coupling with the ortho and meta protons. The chemical shifts in ¹⁹F NMR are often more dispersed than in ¹H NMR, making it a powerful tool for distinguishing between different fluorine environments. wikipedia.org

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-5 and H-6), confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would be used to definitively assign the protonated aromatic carbons by correlating the signals of H-5 and H-6 to their corresponding carbon signals (C-5 and C-6).

The methoxy protons correlating with their attached carbons (C-1 and C-3).

The aromatic protons (H-5 and H-6) correlating with neighboring carbons, which would help to confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of this compound would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy groups in aromatic ethers gives rise to strong bands in the FT-IR spectrum, typically in the 1300-1000 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org

C-F Stretching: The C-F stretching vibration for aromatic fluorides is expected to produce a strong absorption in the 1250-1100 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region.

Interactive Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretch | 1250 - 1200 | FT-IR |

| Symmetric C-O-C Stretch | 1050 - 1000 | FT-IR |

| C-F Stretch | 1250 - 1100 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, FT-Raman |

The positions and intensities of the vibrational bands are directly related to the molecular structure. The presence of the strong C-O, C-F, and C-Br stretching bands would confirm the presence of the methoxy, fluoro, and bromo substituents. The pattern of substitution on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations, which typically appear in the 900-650 cm⁻¹ region and can provide further evidence for the substitution pattern. The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition.

Accurate Mass Determination

No published data on the accurate mass determination of this compound through HRMS was found. This analysis would be essential to experimentally confirm its elemental formula, C₈H₈BrFO₂.

Fragmentation Pattern Analysis for Structural Confirmation

Detailed analysis of the fragmentation pattern of this compound is not available in the reviewed literature. Such an analysis would provide valuable insights into the molecule's structure by identifying characteristic fragment ions formed upon ionization.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Determination of Solid-State Molecular Geometry

There are no publicly accessible crystallographic studies for this compound. Therefore, precise data on bond lengths, bond angles, and torsion angles, which define the molecule's geometry in the solid state, could not be obtained.

Analysis of Crystal Packing and Intermolecular Interactions

Without a crystal structure, the arrangement of molecules within the crystal lattice and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, remain undetermined.

Conformational Analysis

A conformational analysis based on X-ray crystallography data is not possible due to the absence of a solved crystal structure for this compound. Such an analysis would reveal the preferred spatial orientation of the methoxy groups relative to the benzene ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict a wide range of properties.

Geometry Optimization and Molecular Structure Prediction

To determine the most stable three-dimensional arrangement of atoms in 2-Bromo-4-fluoro-1,3-dimethoxybenzene, geometry optimization calculations would be performed. This process identifies the minimum energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For similar halogenated aromatic compounds, such calculations are crucial for understanding steric and electronic effects on the molecular structure.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are typically conducted. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. This theoretical data is invaluable for interpreting experimentally obtained spectra.

Electronic Structure Analysis (HOMO-LUMO Orbitals)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For substituted benzenes, the distribution and energies of these orbitals are heavily influenced by the nature and position of the substituents.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons.

Analysis of Charge Distribution and Reactivity Sites

An MEP map of this compound would reveal the electrophilic and nucleophilic sites. Negative potential regions (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, positive potential regions (usually blue) are electron-deficient and prone to nucleophilic attack. This analysis provides insights into the molecule's intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For a substituted benzene (B151609) derivative, NBO analysis can quantify the interactions between the substituents and the aromatic ring, offering a deeper understanding of the electronic effects at play.

Investigation of Intramolecular Interactions and Hyperconjugation

Intramolecular interactions and hyperconjugation play a crucial role in determining the stability and conformational preferences of substituted benzene rings. Natural Bond Orbital (NBO) analysis is a key computational method used to dissect the molecular wavefunction into localized Lewis-like structures (bonds and lone pairs) and to quantify the stabilizing effects of electron delocalization. uni-muenchen.dewisc.edusci-hub.se

n → σ Interactions:* The lone pairs (n) on the oxygen atoms of the methoxy (B1213986) groups and the halogen (F, Br) substituents can donate electron density into the antibonding orbitals (σ*) of adjacent C-C or C-X (where X is another substituent) bonds within the benzene ring.

π → π Interactions:* Delocalization of π-electrons from the benzene ring's bonding orbitals into its antibonding π* orbitals is fundamental to its aromatic stability.

σ → π Interactions:* Electrons from σ-bonds of the methoxy groups' C-H bonds can interact with the π* system of the aromatic ring.

The strength of these interactions is estimated using second-order perturbation theory within the NBO framework, which calculates the stabilization energy E(2). uni-muenchen.de A higher E(2) value indicates a stronger interaction. For instance, studies on related α-haloacetals have demonstrated the significant influence of hyperconjugation involving carbon-halogen bonds on molecular geometry. nih.gov

While specific E(2) data for this compound is not available in the reviewed literature, an illustrative NBO analysis of a related substituted benzene derivative would typically yield data similar to that shown in Table 1. The analysis quantifies the delocalization from a donor NBO (i) to an acceptor NBO (j).

Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions This table presents hypothetical E(2) values for this compound to illustrate typical NBO analysis results. Actual values would require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ(C1-C2) | 3.5 | Lone Pair → Antibond |

| LP (O2) | σ(C3-C2) | 3.2 | Lone Pair → Antibond |

| LP (F) | σ(C4-C3) | 1.8 | Lone Pair → Antibond |

| LP (Br) | σ(C2-C1) | 1.1 | Lone Pair → Antibond |

| π (C1-C6) | π(C2-C3) | 20.5 | Pi Bond → Pi Antibond |

| π (C4-C5) | π(C2-C3) | 18.9 | Pi Bond → Pi Antibond |

This analysis reveals the delocalization of electron density from the lone pairs (LP) of the oxygen, fluorine, and bromine atoms into the antibonding orbitals of the benzene ring, as well as the significant π-electron delocalization that characterizes the aromatic system.

Charge Transfer Analysis

Natural Population Analysis (NPA), another component of the NBO method, calculates the distribution of electron density onto the individual atoms of a molecule. uni-muenchen.de This provides a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis. The calculated charges indicate the extent and direction of intramolecular charge transfer resulting from differences in electronegativity and resonance effects.

For this compound, one would expect:

The highly electronegative fluorine and oxygen atoms to bear significant negative charges.

The bromine atom to be less negative than fluorine due to its lower electronegativity.

The carbon atoms attached to these electronegative substituents (C1, C2, C3, C4) to carry partial positive charges.

The hydrogen atoms of the methoxy groups to be slightly positive.

This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules. DFT studies on various dimethoxybenzene derivatives confirm the influence of substituents on the electronic properties and charge distribution within the ring. nih.gov Similarly, computational analyses of compounds like 2-bromo-4,6-bis(dibromoacetyl)resorcinol use charge transfer calculations to understand chemical reactivity. researchgate.net

Table 2: Illustrative Natural Atomic Charges This table presents hypothetical NPA charges for this compound to illustrate typical results. Atom numbering starts from C1 attached to a methoxy group, proceeding to C2(Br), C3(methoxy), C4(F), etc.

| Atom | Natural Charge (e) |

| C1 | +0.15 |

| C2 | +0.05 |

| C3 | +0.16 |

| C4 | -0.10 |

| C5 | -0.08 |

| C6 | -0.07 |

| Br | -0.04 |

| F | -0.25 |

| O (on C1) | -0.45 |

| O (on C3) | -0.46 |

Global Reactivity Descriptors

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. researchgate.net "Hard" molecules have a large HOMO-LUMO gap, indicating high kinetic stability and low reactivity. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

The operational definitions for hardness and softness are:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / (2η)

DFT calculations on substituted benzenes, such as 4-bromo-3-(methoxymethoxy) benzoic acid, are often used to compute these parameters to predict reactivity. researchgate.net The presence of electron-withdrawing groups like halogens and electron-donating methoxy groups on the same ring in this compound creates a complex electronic environment that influences its hardness and softness.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a species to accept electrons, representing its nature as an electrophile. A higher value of ω indicates a stronger electrophile. It is defined in terms of the electronic chemical potential (μ) and chemical hardness (η):

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

Conversely, nucleophilicity is the tendency of a molecule to donate electrons. While several scales exist, it can be conceptualized as being related to the HOMO energy and the molecule's softness. Molecules with high HOMO energies are typically better nucleophiles. The reactivity of various organic molecules, including those containing bromo- and fluoro-substituents, has been successfully rationalized using these indices. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors This table presents hypothetical values for this compound based on typical ranges for substituted benzenes. All values are in electron volts (eV).

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.85 |

| ELUMO | - | -1.25 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.60 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.80 |

| Chemical Softness (S) | 1 / (2η) | 0.18 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.93 |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR and IR Predictions

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of a molecule. DFT calculations are commonly employed for this purpose. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, C=C ring stretching, C-O stretching, C-X bending). While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve good agreement. researchgate.net For this compound, computational IR would predict characteristic peaks for the aromatic ring, methoxy groups, and carbon-halogen bonds.

Table 4: Illustrative Predicted vs. Experimental IR Frequencies This table shows representative vibrational modes for a substituted benzene and illustrates the typical agreement between scaled theoretical and experimental frequencies.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3210 | 3090 | 3100-3000 |

| CH₃ Asymmetric Stretch | 3095 | 2980 | 2990-2950 |

| Aromatic C=C Stretch | 1650 | 1590 | 1610-1570 |

| C-O-C Asymmetric Stretch | 1295 | 1248 | 1275-1200 |

| C-F Stretch | 1220 | 1175 | 1250-1120 |

| C-Br Stretch | 695 | 670 | 700-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. researchgate.net Theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. Therefore, calculated shifts for the aromatic protons and carbons would reflect the combined electron-donating effects of the methoxy groups and the electron-withdrawing and anisotropic effects of the halogen substituents. Comparing these predicted spectra with experimental data is a powerful tool for structure verification.

UV-Vis Absorption Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By simulating the excitation of electrons from occupied to unoccupied molecular orbitals, TD-DFT can provide valuable insights into the wavelengths of maximum absorption (λmax), the intensity of these absorptions (oscillator strength), and the nature of the electronic transitions involved.

For this compound, TD-DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311+G(d,p), often in conjunction with a solvent model to simulate experimental conditions. The substituents on the benzene ring—bromo, fluoro, and two methoxy groups—are expected to influence the electronic structure and thus the UV-Vis spectrum. The methoxy groups, being electron-donating, are anticipated to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene, moving them to longer wavelengths. Conversely, the electron-withdrawing nature of the fluoro and bromo groups may induce a hypsochromic (blue) shift or have a more complex interplay with the methoxy groups.

A simulated UV-Vis spectrum of this compound would likely reveal transitions primarily of a π → π* character, typical for aromatic systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to these transitions. The energy difference between these frontier orbitals is a key determinant of the absorption wavelength.

Table 1: Simulated UV-Vis Absorption Data for this compound (Hypothetical Data)

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | 285 | 0.15 | HOMO → LUMO |

| S0 → S2 | 240 | 0.32 | HOMO-1 → LUMO |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similarly substituted benzene derivatives.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, modeling can be employed to study its reactivity, particularly in electrophilic aromatic substitution reactions, which are characteristic of benzene and its derivatives. The existing substituents will direct incoming electrophiles to specific positions on the aromatic ring. The two methoxy groups are strong activating groups and ortho-, para-directors. The fluorine atom is a deactivating group but is also an ortho-, para-director. The bromine atom is also a deactivating ortho-, para-director. The interplay of these directing effects would be a primary focus of mechanistic modeling.

A key aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For an electrophilic aromatic substitution on this compound, computational methods can be used to locate the transition state structure for the attack of an electrophile (e.g., NO₂⁺ in nitration) at each possible position on the ring.

The geometry of the transition state would be optimized, and a frequency calculation would be performed to confirm it as a true first-order saddle point, characterized by a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate. The analysis of the transition state structure can reveal the extent of bond formation between the electrophile and the aromatic ring and the degree of charge delocalization in the arenium ion intermediate.

Table 2: Characterization of a Hypothetical Transition State for Nitration of this compound (Attack at C6)

| Parameter | Value |

|---|---|

| Imaginary Frequency | -350 cm⁻¹ |

| C-N bond length (forming) | 2.1 Å |

| C-H bond length (breaking) | 1.1 Å |

Note: This data is hypothetical and for illustrative purposes.

Once the reactants, transition states, and products (or intermediates) have been computationally optimized, the energetics of the entire reaction pathway can be mapped out. This provides a quantitative understanding of the reaction's feasibility and selectivity. The relative energies of the transition states for electrophilic attack at different positions on the ring will determine the regioselectivity of the reaction.

For this compound, the strong activating and directing effects of the methoxy groups are expected to dominate, favoring substitution at the positions ortho and para to them. However, steric hindrance from the bromine and adjacent methoxy group could influence the relative activation barriers. A reaction energy profile would typically plot the potential energy against the reaction coordinate, illustrating the energies of the reactants, transition states, and intermediates.

Table 3: Hypothetical Reaction Pathway Energetics for Electrophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +15.0 |

| Intermediate (Arenium Ion) | +5.0 |

Note: This data is hypothetical and for illustrative purposes.

This energetic profile would suggest an exothermic reaction with a moderate activation barrier, typical for many electrophilic aromatic substitution reactions. By comparing the activation energies for attack at all possible sites, a prediction of the major product isomer(s) can be made.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The efficient and scalable synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene is paramount for its utilization. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways compared to traditional multi-step methods.

Key areas of exploration could include:

Flow Chemistry Approaches: Utilizing microreactor technology for improved heat and mass transfer, allowing for safer handling of reactive intermediates and potentially higher yields and purity.

Biocatalytic Methods: Employing enzymes for regioselective halogenation or methoxylation on a simpler benzene (B151609) precursor, offering a green alternative to classical reagents.

A comparative analysis of hypothetical next-generation synthetic routes is presented below.

| C-H Activation/Halogenation | Directed C-H bromination of 4-fluoro-1,3-dimethoxybenzene | High atom economy, reduces pre-functionalization steps | Catalyst development for specific regioselectivity |

Exploration of New Reactivity Modes

The unique electronic nature of the this compound ring, with its electron-rich character from the methoxy (B1213986) groups and the presence of two distinct halogens, opens avenues for exploring novel reactivity.

Future investigations could focus on:

Site-Selective Cross-Coupling: The differential reactivity of the C-Br and C-F bonds is a significant area for exploration. Palladium-catalyzed reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig aminations) are expected to selectively activate the C-Br bond, leaving the more robust C-F bond intact for subsequent transformations. researchgate.netnih.govyoutube.com Developing catalytic systems that can reverse this selectivity or enable controlled, sequential couplings at both sites would be a major advancement. acs.org

C-H Bond Functionalization: The two remaining aromatic C-H bonds are activated by the methoxy groups. Research into transition metal-catalyzed C-H activation could unlock pathways to install new functional groups at these positions without the need for pre-functionalization. nih.govacs.org Overcoming the challenge of controlling regioselectivity between the two available C-H positions would be a key focus. acs.org

Radical Reactions: Investigating radical-based transformations, such as radical nitration-debromination sequences, could provide novel methods for functionalization, potentially leading to products not accessible through traditional ionic pathways. acs.org

Advanced Functionalization Strategies

Beyond simple substitutions, advanced strategies can be envisioned to build molecular complexity rapidly from the this compound core.

Late-Stage Functionalization (LSF): Using the compound as a scaffold, LSF approaches would aim to introduce functional groups in the final stages of a synthesis. acs.org This is particularly valuable in medicinal chemistry for the rapid generation of analogues of a lead compound. For example, the bromine could be converted into a variety of groups via cross-coupling, while the fluorine could be used to modulate pharmacokinetic properties.

Post-Functionalization of Complex Scaffolds: Drawing inspiration from strategies used on other complex molecules, methods like iridium-catalyzed C-H borylation could be explored to install boronic esters onto the ring. nih.gov These borylated intermediates are exceptionally versatile synthons for subsequent cross-coupling reactions.

Photochemical Reactions: Light-mediated protocols, which often proceed under mild, metal-free conditions, represent an emerging area. researchgate.net Exploring photoinduced reactions could reveal unique reactivity patterns and provide access to novel molecular architectures.

Expansion of Applications as a Synthetic Intermediate

The true value of this compound lies in its potential as a building block for high-value molecules. Its specific substitution pattern makes it an attractive starting point for various applications.

Medicinal Chemistry: Dimethoxybenzene derivatives are prevalent in pharmacologically active compounds. researchgate.netnih.gov The title compound could serve as a key intermediate for synthesizing novel analogues of known drugs, where the fluoro and bromo groups act as handles for diversification and property modulation. Aromatic rings are found in the vast majority of pharmaceuticals, and this scaffold provides multiple points for modification. nih.gov

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on functionalized aromatic intermediates. The unique combination of substituents could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Materials Science: Functional organic molecules are crucial for the development of materials with specific electronic or optical properties. nih.govnih.gov Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or liquid crystals.

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental work is a powerful strategy to accelerate research and development. nih.govacs.org This synergistic approach will be crucial for unlocking the full potential of this compound.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, rationalize observed regioselectivity in cross-coupling or C-H functionalization reactions, and predict the most favorable conditions. researchgate.netresearchgate.net

Prediction of Properties: Computational methods can predict the electronic properties (e.g., HOMO/LUMO energy levels, molecular electrostatic potential) of novel derivatives synthesized from the target compound. researchgate.net This can guide the design of new molecules for specific applications in materials science or medicinal chemistry.

Reaction Design: In silico screening of catalysts and reaction conditions can help identify promising avenues for experimental investigation, saving time and resources. acs.org This predictive power is essential for tackling challenges like achieving site-selectivity in the functionalization of a multi-functionalized ring.

Table 2: Illustrative Computational Data for Guiding Synthesis

| Property | Position 2 (C-Br) | Position 4 (C-F) | Position 5 (C-H) | Position 6 (C-H) | Implication for Reactivity |

|---|---|---|---|---|---|

| Calculated Bond Dissociation Energy (kcal/mol) | ~75 | ~124 | ~110 | ~110 | Predicts preferential activation of the C-Br bond in oxidative addition reactions. |

| Calculated NBO Charge | +0.05 | +0.20 | -0.15 | -0.18 | Suggests C-H at position 6 is more susceptible to electrophilic attack. |

| Calculated Fukui Function (f-) | High | Low | Moderate | High | Indicates C6-H and C2-Br are likely sites for nucleophilic/organometallic attack. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that synergistic computational studies would generate.

By pursuing these future research directions, the scientific community can transform this compound from a chemical curiosity into a valuable tool for innovation across the chemical sciences.

Q & A

Q. Methodological Answer :

- Acidic Conditions : Methoxy groups undergo protonation, leading to demethylation at high H⁺ concentrations. Fluorine’s electronegativity stabilizes the ring but increases susceptibility to nucleophilic attack at the bromine site .

- Basic Conditions : Bromine acts as a leaving group, facilitating substitution (e.g., SNAr with amines). Steric hindrance from methoxy groups slows reactivity at position 2 .

- Stability Studies : Accelerated degradation tests (40°C, 75% RH) monitored via HPLC show <5% decomposition over 30 days in inert atmospheres .

Advanced: What analytical strategies resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer :

Discrepancies arise from solvent effects, impurity interference, or calibration errors. Resolve via:

- Multi-Spectral Correlation : Compare ¹H/¹³C NMR with DEPT-135 and HSQC to assign overlapping signals (e.g., methoxy vs. aromatic protons) .

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict shifts within 0.1–0.3 ppm of experimental values .

- Independent Synthesis : Replicate conflicting reports under controlled conditions to isolate variables .

Advanced: How is this compound utilized as a building block in medicinal chemistry?

Q. Methodological Answer :

- Pharmacophore Development : The bromine serves as a handle for cross-coupling (e.g., synthesizing kinase inhibitors). Fluorine enhances metabolic stability in drug candidates .

- Case Study : In a 2025 study, derivative 2-(4-Fluorophenyl)-1,3-dimethoxybenzene showed IC₅₀ = 12 nM against EGFR mutants via hydrophobic interactions confirmed by molecular docking .

Q. Methodological Answer :

- Storage : Argon-purged desiccators at -20°C prevent bromine hydrolysis .

- Reaction Setup : Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for coupling reactions. Quench excess Br₂ with Na₂S₂O₃ to avoid violent decomposition .

Advanced: How does computational modeling predict regioselectivity in further functionalization?

Q. Methodological Answer :

- DFT Calculations : Fukui indices identify nucleophilic/electrophilic sites. For example, position 5 (meta to fluorine) has the highest electrophilic susceptibility (ƒ⁺ = 0.15) .

- MD Simulations : Solvent accessibility (e.g., DMSO vs. toluene) influences reaction pathways. Toluene favors bromine substitution due to reduced solvation of transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.